(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid
Description
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid (CAS: 773131-93-4) is a fluorinated pyridine derivative with the molecular formula C₁₀H₈F₃NO₂ . Its structure features a propenoic acid backbone in the E-configuration conjugated to a 6-(trifluoromethyl)pyridin-3-yl group. The trifluoromethyl substituent enhances electronegativity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
(E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1-5H,(H,14,15)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAZNAOJJOPTL-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420779 | |
| Record name | (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773131-93-4 | |
| Record name | (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a base to introduce the trifluoromethyl group into the pyridine ring . The subsequent formation of the propenoic acid moiety can be achieved through various condensation reactions .
Industrial Production Methods
Industrial production of (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves:
- Trifluoromethylation : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
- Optimization Techniques : Industrial production often employs continuous flow reactors to maximize yield and purity.
Chemistry
In synthetic chemistry, (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure enables the formation of derivatives that can be tailored for specific chemical reactions.
Biology
Research indicates that this compound exhibits various biological activities :
- Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.
- Antioxidant Activity : The trifluoromethyl group may stabilize free radicals, enhancing antioxidant properties.
- Enzyme Inhibition : Potential interactions with enzymes could inhibit their activity, a common mechanism for therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for:
- Therapeutic Effects : Investigated for its potential in treating various conditions due to its interaction with biological targets.
- Drug Development : As a precursor for new pharmaceuticals, it offers avenues for developing novel therapeutic agents.
Agrochemicals
This compound is utilized in the production of agrochemicals. Its properties can enhance the efficacy of pesticides and herbicides, contributing to agricultural productivity.
Cosmetic Formulations
The compound's unique properties make it suitable for cosmetic applications. Its ability to interact with skin receptors may enhance the effectiveness of topical formulations. Research into its stability and safety has been conducted to ensure compliance with regulatory standards.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents .
-
Enzyme Interaction Research
- Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments .
- Cosmetic Formulation Development
Mechanism of Action
The mechanism of action of (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, which critically influence physicochemical properties. Key examples include:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Trifluoromethyl vs. Difluoromethyl Substitution :
- Compound 255 (difluoromethylpyridine) exhibits a lower molecular weight (293.2 [M+1]⁺) compared to the trifluoromethyl analog. The reduced electronegativity of difluoromethyl may alter solubility and binding interactions in biological systems .
Functional Group Impact :
- Ester Derivatives : The ethyl and methyl ester analogs (e.g., C₁₄H₁₀F₆N₂O₂ and C₂₂H₂₂F₆N₃O₄) demonstrate higher molecular weights and distinct HPLC retention times (0.88–1.26 min), reflecting increased hydrophobicity compared to the carboxylic acid form . Esters are often employed as prodrugs to enhance membrane permeability.
These structural changes correlate with significant LCMS shifts (366–531 m/z) .
Limited Characterization: Several analogs (e.g., compounds 254 and 261 in ) lack full spectroscopic or chromatographic data, limiting direct comparisons .
Implications of Structural Differences
- Acidity and Reactivity: The propenoic acid group in the target compound confers higher acidity (pKa ~3–4) compared to ester derivatives, influencing solubility and reactivity in aqueous environments.
- Bioactivity Potential: Trifluoromethyl groups are known to improve metabolic stability and ligand-target affinity, suggesting the target compound may outperform difluoromethyl analogs in drug design .
- Analytical Challenges : Absence of LCMS/HPLC data for the target compound underscores the need for further characterization to benchmark its properties against analogs.
Biological Activity
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid is a compound notable for its unique trifluoromethyl group attached to a pyridine ring and further linked to a propenoic acid moiety. This structure contributes to its distinct chemical properties and potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology.
The molecular formula of this compound is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can significantly increase the binding affinity of the compound to these targets, modulating their activity and leading to various biological effects. This interaction is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways is hypothesized to be the underlying mechanism for its antimicrobial action .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could provide therapeutic benefits in treating inflammatory diseases .
Antioxidant Activity
In silico molecular docking studies have evaluated the antioxidant potential of this compound against various proteins involved in oxidative stress pathways. The docking scores indicate a strong binding affinity to antioxidant proteins, suggesting that the compound may act as an effective antioxidant agent by scavenging free radicals and reducing oxidative damage .
Case Studies
Q & A
Q. What methodologies reconcile contradictory in vitro vs. in vivo data on the compound’s efficacy in modulating signal transduction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
